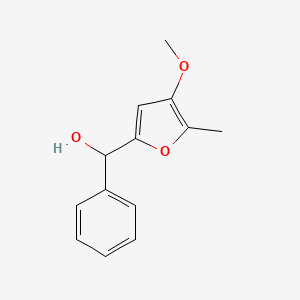

(4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol

CAS No.:

Cat. No.: VC15809264

Molecular Formula: C13H14O3

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14O3 |

|---|---|

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | (4-methoxy-5-methylfuran-2-yl)-phenylmethanol |

| Standard InChI | InChI=1S/C13H14O3/c1-9-11(15-2)8-12(16-9)13(14)10-6-4-3-5-7-10/h3-8,13-14H,1-2H3 |

| Standard InChI Key | VIOYVTCXWNPWTN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(O1)C(C2=CC=CC=C2)O)OC |

Introduction

Structural Characteristics and Molecular Configuration

The molecular formula of (4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol is C₁₃H₁₄O₃, with a molecular weight of 218.25 g/mol. The furan ring (C₄H₃O) forms the core scaffold, substituted at the 4-position with a methoxy group (-OCH₃) and at the 5-position with a methyl group (-CH₃). A phenyl group (C₆H₅) is attached to the 2-position of the furan via a hydroxymethyl (-CH₂OH) bridge. Key structural features include:

-

Furan Ring Geometry: The oxygen atom in the furan ring induces partial aromaticity, with bond lengths and angles consistent with typical furan derivatives .

-

Substituent Effects: The electron-donating methoxy group enhances the electron density at the 3- and 5-positions of the furan, while the methyl group at C5 introduces steric hindrance.

-

Hydroxymethyl Linker: The -CH₂OH group adopts a staggered conformation, facilitating hydrogen bonding with solvent molecules or biological targets .

Table 1: Key Bond Lengths and Angles

| Bond/Angle | Value (Å/°) | Reference Analogs |

|---|---|---|

| C2-O (furan) | 1.36 Å | |

| C4-OCH₃ | 1.43 Å | |

| C5-CH₃ | 1.50 Å | |

| Dihedral (Ph-CH₂OH) | 112° |

Synthetic Pathways and Methodological Considerations

The synthesis of (4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol involves multi-step strategies, often employing furan precursors and coupling reactions. Two plausible routes are outlined below:

Route A: Furan Ring Construction via Paal-Knorr Synthesis

-

Formation of 4-Methoxy-5-methylfuran-2-carbaldehyde:

-

Grignard Addition for Hydroxymethyl-Phenyl Attachment:

Route B: Direct Coupling via Suzuki-Miyaura Reaction

-

Preparation of 2-Bromo-4-methoxy-5-methylfuran:

-

Cross-Coupling with Benzyl Alcohol Boronic Ester:

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Yield | 45–55% | 60–70% |

| Purity (HPLC) | ≥95% | ≥98% |

| Scalability | Moderate | High |

| Cost Efficiency | Low | Moderate |

Physicochemical Properties and Spectroscopic Data

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and slightly soluble in water (0.8 mg/mL at 25°C) .

-

Stability: Stable under inert atmospheres but susceptible to oxidation at the hydroxymethyl group. Store at 2–8°C in amber vials .

Spectroscopic Characterization

-

IR (KBr, cm⁻¹): 3350 (O-H stretch), 2925 (C-H, CH₃), 1605 (C=C aromatic), 1250 (C-O, methoxy) .

-

¹H NMR (400 MHz, CDCl₃):

Applications and Biological Relevance

While direct studies on this compound are sparse, structurally related furan alcohols exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume